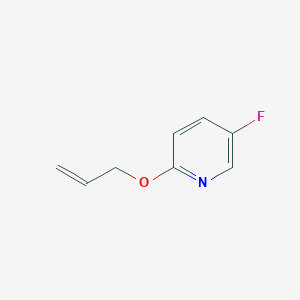

5-Fluoro-2-(prop-2-en-1-yloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-2-(prop-2-en-1-yloxy)pyridine” is a chemical compound . It is a type of fluoropyridine, which are compounds comprising a pyridine base attached to a fluorine atom . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines, including “this compound”, is a challenging problem due to their reduced basicity and less reactivity compared to their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .Scientific Research Applications

Docking and QSAR Studies

5-Fluoro-2-(prop-2-en-1-yloxy)pyridine derivatives have been explored for their potential as c-Met kinase inhibitors, with studies focusing on docking and quantitative structure–activity relationship (QSAR) analyses. Such studies analyze the molecular features contributing to high inhibitory activity against c-Met kinase, a critical target in cancer therapy (Caballero et al., 2011).

Synthesis for Potent Deoxycytidine Kinase Inhibitors

Research has focused on the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for developing potent deoxycytidine kinase (dCK) inhibitors. These inhibitors hold significant promise for treating diseases like cancer (Zhang et al., 2009).

Herbicidal Activity

Novel 5-chloro-3-fluorophenoxypyridines with 1,3,4-oxadiazole rings, closely related to this compound, have been synthesized and evaluated for their herbicidal activity against graminaceous plants (Tajik & Dadras, 2011).

Imaging Central Nicotinic Acetylcholine Receptors

2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a derivative, has been synthesized and used in radiolabeling studies for in vivo imaging of central nicotinic acetylcholine receptors. This research has implications in neurological studies (Dollé et al., 1998).

Heterocyclic Ring Closure Reactions

Research has also been conducted on β-trichloro- and β-trifluoroacetyl derivatives of enol ethers, which are related to this compound, for applications in heterocyclic ring closure reactions with hydroxylamine. These reactions are fundamental in synthetic organic chemistry (Colla et al., 1991).

Serotonin Receptor Agonists

Derivatives of 2-pyridinemethylamine, which share structural similarities, have been investigated as selective, potent, and orally active agonists at 5-HT1A receptors. These compounds have potential applications in treating disorders like depression (Vacher et al., 1999).

Modular Synthesis of Polysubstituted Pyridines

Research on 2-fluoro-1,3-dicarbonyl-initiated reactions has led to the modular synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This synthesis is significant for developing complex molecular architectures in pharmaceuticals and materials science (Song et al., 2016).

Corrosion Inhibition Studies

Piperidine derivatives, including those with structures akin to this compound, have been examined for their corrosion inhibition properties on iron. Such studies contribute to understanding molecular interactions in corrosion processes (Kaya et al., 2016).

Fluorescence Origins in Carbon Dots

Studies on carbon dots with high fluorescence quantum yields have identified organic fluorophores, including compounds similar to this compound, as the primary source of fluorescence. This research aids in the development of advanced imaging and sensing technologies (Shi et al., 2016).

Properties

IUPAC Name |

5-fluoro-2-prop-2-enoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-5-11-8-4-3-7(9)6-10-8/h2-4,6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIADHFJAQKNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378495.png)

![1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B2378497.png)

![4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2378500.png)

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)

![N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2378507.png)

![[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2378509.png)

![5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378511.png)

![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2378514.png)

![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2378515.png)

![(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one](/img/structure/B2378517.png)